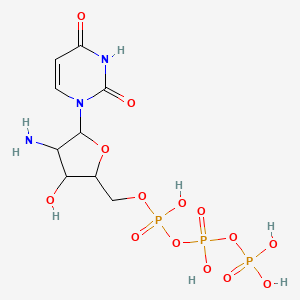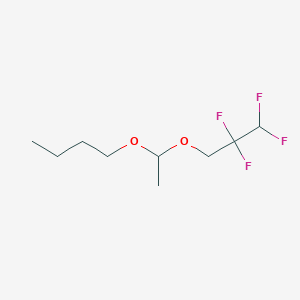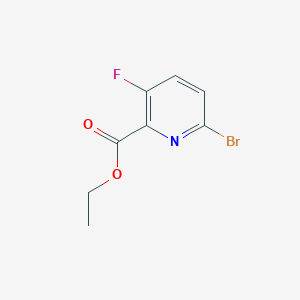![molecular formula C33H30O9 B12081148 methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is a complex organic compound characterized by its multiple methoxy and methoxycarbonyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-methoxy-4-methoxycarbonylphenyl derivatives. This can be achieved through esterification reactions where methoxybenzoic acid reacts with methanol in the presence of a catalyst like sulfuric acid.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions. For instance, Suzuki coupling can be employed where boronic acid derivatives react with halogenated aromatic compounds in the presence of a palladium catalyst.
Final Esterification: The final step involves the esterification of the coupled product to introduce the methoxycarbonyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxycarbonyl groups, converting them into hydroxyl groups or even further to alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
科学的研究の応用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of methoxy and methoxycarbonyl groups can influence the compound’s interaction with biological molecules.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of organic electronic devices.
作用機序
The mechanism by which methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The methoxy and methoxycarbonyl groups can play a crucial role in these interactions by affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 4-[3,5-bis(4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- 1,3,5-tris(4-methoxycarbonylphenyl)benzene
- 4-methoxy-3-methylphenylboronic acid
Uniqueness
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C33H30O9 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate |
InChI |
InChI=1S/C33H30O9/c1-37-28-16-19(7-10-25(28)31(34)40-4)22-13-23(20-8-11-26(32(35)41-5)29(17-20)38-2)15-24(14-22)21-9-12-27(33(36)42-6)30(18-21)39-3/h7-18H,1-6H3 |
InChIキー |
HRCYRJRHRHDHQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)OC)OC)C4=CC(=C(C=C4)C(=O)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)

![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)


![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)


